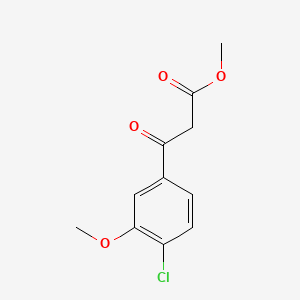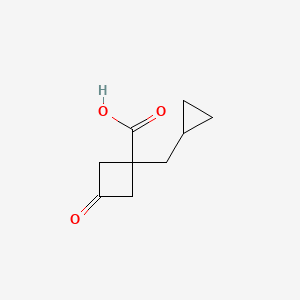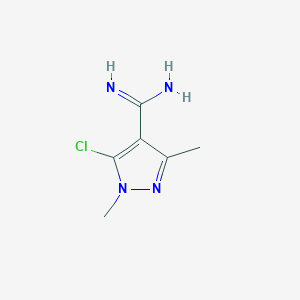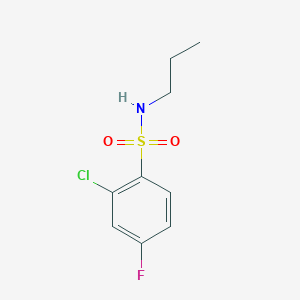![molecular formula C12H26ClN B13525567 1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride](/img/structure/B13525567.png)
1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with a propan-2-yl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride typically involves the reaction of cyclohexyl derivatives with propan-2-amine under specific conditions. One common method is the Steglich esterification, which uses N,N′-dicyclohexylcarbodiimide as a coupling reagent along with a catalytic amount of 4-dimethylaminopyridine . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the compound’s purity and consistency for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Applications De Recherche Scientifique
1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular responses.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride: Known for its anticonvulsant activity.
1-Methyl-4-(propan-2-yl)cyclohex-1-ene: Used in various chemical synthesis applications.
Uniqueness: 1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride stands out due to its specific structural features and versatile applications in different fields. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C12H26ClN |
|---|---|
Poids moléculaire |
219.79 g/mol |
Nom IUPAC |
1-(4-propan-2-ylcyclohexyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H25N.ClH/c1-9(2)12-6-4-11(5-7-12)8-10(3)13;/h9-12H,4-8,13H2,1-3H3;1H |
Clé InChI |
LSBHLEOWVUXAPF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)CC(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(3-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525493.png)
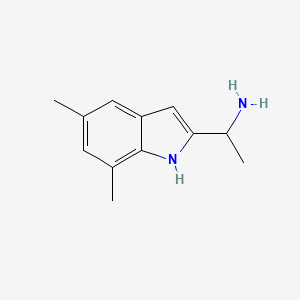
![1-[(3,5-Dimethylphenyl)methyl]piperazine](/img/structure/B13525498.png)
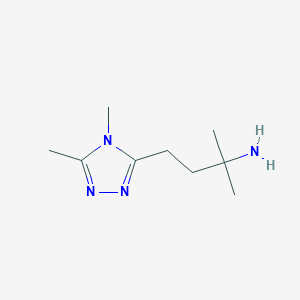
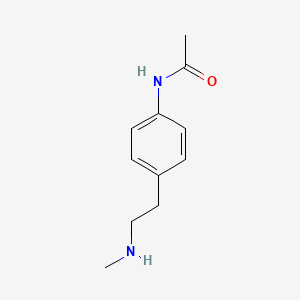
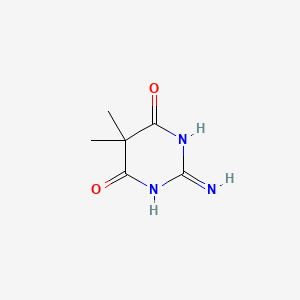
![6-Amino-1,3-diazaspiro[4.6]undecane-2,4-dionehydrochloride](/img/structure/B13525519.png)
![1-[(2-Bromo-6-nitrophenyl)methyl]piperazine](/img/structure/B13525523.png)


